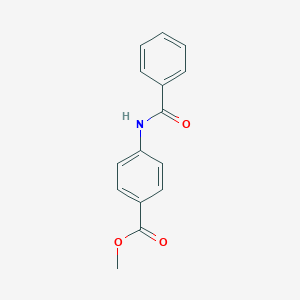

Methyl 4-benzamidobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-benzamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-19-15(18)12-7-9-13(10-8-12)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQCAISAMTWGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352467 | |

| Record name | methyl 4-benzamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39799-73-0 | |

| Record name | methyl 4-benzamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methyl 4-Benzamidobenzoate

The synthesis of this compound can be accomplished through several well-documented routes, primarily involving direct amidation and esterification reactions or multi-step sequences starting from various precursor molecules.

Direct Amidation and Esterification Approaches

Direct amidation of esters has emerged as a powerful technique for the formation of amide bonds. chemrxiv.orgrsc.orgnih.gov One such approach involves the reaction of a benzoate (B1203000) ester with an appropriate amine. For instance, the direct amidation of unactivated esters can be promoted by bases like potassium tert-butoxide. nih.govresearchgate.net The choice of solvent is critical, with dimethyl sulfoxide (B87167) (DMSO) often providing higher yields compared to other solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). researchgate.net Another method utilizes ball milling for the direct synthesis of amides from esters in the absence of a solvent, offering a more sustainable approach. chemrxiv.org

Esterification, on the other hand, typically involves the reaction of 4-benzamidobenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. nih.gov This Fischer esterification is a common method for converting carboxylic acids to their corresponding methyl esters. wikipedia.org

A nickel-photoredox catalyzed amide arylation reaction represents a milder approach, coupling amides with aryl halides under gentle conditions, which is particularly useful for substrates with base-sensitive functional groups. escholarship.org

Multi-Step Synthesis Strategies from Precursor Compounds

Multi-step synthesis provides a versatile platform for constructing complex molecules from simpler, readily available starting materials. fiveable.me A common multi-step synthesis of this compound begins with 4-aminobenzoic acid. This precursor is first acylated with benzoyl chloride in the presence of a base like anhydrous sodium carbonate to yield 4-benzamidobenzoic acid. nih.govresearchgate.net Subsequent esterification with methanol and an acid catalyst produces the final product. nih.gov

Alternatively, synthesis can commence from methyl 4-formylbenzoate. This involves converting the formyl group to an oxime, followed by catalytic reduction to an amine, and then acylation with benzoyl chloride. semanticscholar.org Another pathway involves the use of methyl 4-iodobenzoate, which can undergo coupling reactions. wikipedia.org

These multi-step approaches allow for the systematic construction of the target molecule, with each step designed to introduce or modify specific functional groups. fiveable.me

Optimized Reaction Conditions and Yield Enhancement Techniques

The efficiency of synthetic routes to this compound is highly dependent on the reaction conditions. For direct amidation reactions, the choice of base and solvent plays a crucial role. For example, using potassium tert-butoxide in DMSO has been shown to significantly improve yields in a short reaction time. researchgate.net In palladium-catalyzed amidation reactions, the selection of the appropriate ligand is critical for catalytic activity. nih.gov

In multi-step syntheses, purification of intermediates is often necessary to ensure high purity of the final product. Techniques such as recrystallization and column chromatography are commonly employed. nih.govresearchgate.net The optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential for maximizing yields, which can exceed 80% under ideal conditions.

| Reaction Type | Precursors | Reagents and Conditions | Yield | Reference |

| Direct Amidation | Phenyl Benzoate, Methyl 4-aminobenzoate (B8803810) | (η³-1-tBu-indenyl)Pd(SIPr)(Cl), Cs₂CO₃, THF/H₂O, 40°C | Not specified for this specific product in the source | nih.gov |

| Multi-step Synthesis | 4-Aminobenzoic acid, Benzoyl chloride | 1. Anhydrous Na₂CO₃, THF, rt, 6-12 h; 2. H₂SO₄, EtOH, reflux, 24 h | 60-85% (Step 1), 58-65% (Step 2) | nih.gov |

| Nickel-Photoredox Coupling | Benzamide (B126), Methyl 4-bromobenzoate | Ni-photoredox catalyst, 3:1 PhCF₃:DMF | Moderate to high | escholarship.org |

Synthesis of this compound Derivatives and Analogues

The versatile structure of this compound allows for the synthesis of a wide range of derivatives through modifications at either the benzamide or the benzoate ester portion of the molecule.

Structural Modification at the Benzamide Moiety

Modifications at the benzamide moiety are often achieved by starting with a substituted benzoyl chloride or a substituted aniline (B41778) in the initial acylation step. For example, using para-substituted benzoyl chlorides in the reaction with 4-aminobenzoic acid leads to a variety of N-substituted benzamide derivatives. nih.govresearchgate.net This approach allows for the introduction of different functional groups on the benzoyl ring, which can influence the properties of the final compound.

Another strategy involves the synthesis of diamine monomers, such as methyl 4-(3,5-diaminobenzamido)benzoate, which can then be used to create novel polyimides. researchgate.netuc.cl These monomers are synthesized and then reacted with various dianhydrides. researchgate.netuc.cl

| Derivative | Modification Strategy | Precursors | Reference |

| Ethyl 4-(4-fluorobenzamido)benzoate | Use of substituted benzoyl chloride | 4-Aminobenzoic acid, 4-Fluorobenzoyl chloride | nih.gov |

| Ethyl 4-(4-chlorobenzamido)benzoate | Use of substituted benzoyl chloride | 4-Aminobenzoic acid, 4-Chlorobenzoyl chloride | nih.gov |

| Ethyl 4-(4-methylbenzamido)benzoate | Use of substituted benzoyl chloride | 4-Aminobenzoic acid, 4-Methylbenzoyl chloride | nih.gov |

| Ethyl 4-(4-methoxybenzamido)benzoate | Use of substituted benzoyl chloride | 4-Aminobenzoic acid, 4-Methoxybenzoyl chloride | nih.gov |

| Methyl 4-(3,5-diaminobenzamido)benzoate | Synthesis of a diamine monomer | 3,5-Dinitrobenzoyl chloride, Methyl 4-aminobenzoate | researchgate.netuc.cl |

Derivatization via the Benzoate Ester Group

The benzoate ester group of this compound provides another site for derivatization. A common approach is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-benzamidobenzoic acid. csic.es This carboxylic acid can then be activated, for example, by converting it to an acid chloride with thionyl chloride. nih.gov This activated intermediate can then be reacted with various nucleophiles, such as amines or alcohols, to form new amide or ester derivatives. nih.gov

For instance, the synthesis of 4-(aminomethyl)benzamides involves the hydrolysis of 4-(aminomethyl)benzoic acid esters to the corresponding benzoic acids, which are then converted to benzoyl chlorides and coupled with a variety of anilines. nih.gov Another example is the synthesis of hydrazide derivatives, where the ester is treated with hydrazine (B178648) hydrate (B1144303). nih.gov

| Derivative Type | Derivatization Strategy | Key Intermediate | Reference |

| 4-Benzamidobenzoic acid hydrazides | Reaction of the ester with hydrazine hydrate | Ethyl 4-benzamidobenzoate | nih.gov |

| 4-(Aminomethyl)benzamides | Hydrolysis of the ester, conversion to acid chloride, and coupling with anilines | 4-(Aminomethyl)benzoic acid | nih.gov |

| 3-((2,4-dinitro)benzamido)benzoic acid | Hydrolysis of the methyl ester | Methyl 3-((2,4-dinitro)benzamido)benzoate | csic.es |

Synthesis of Hydrazide and Other Functionalized Analogues

The transformation of the methyl ester group in this compound into a hydrazide function is a key step in the synthesis of various biologically active molecules. This conversion is typically achieved through hydrazinolysis, a reaction with hydrazine hydrate.

The general procedure involves reacting the parent ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol (B145695). nih.govresearchgate.netnepjol.info The reaction mixture is typically stirred at room temperature or refluxed for several hours. nih.govnepjol.info For instance, N-(4-(hydrazinecarbonyl)phenyl)benzamide can be synthesized from ethyl 4-benzamidobenzoate (a close analogue of the methyl ester) by stirring with hydrazine hydrate in ethanol for 12 hours at room temperature, resulting in a high yield. nih.govresearchgate.net This straightforward conversion opens pathways to a variety of functionalized analogues.

The resulting benzohydrazide (B10538) is a versatile intermediate. It can be further reacted with various anhydrides or aldehydes to create more complex structures. For example, reaction with succinic anhydride (B1165640) in toluene (B28343) yields a carboxylic acid derivative. nih.gov Similarly, condensation with substituted aromatic aldehydes in methanol, often with a catalytic amount of acetic acid, produces N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives. mdpi.com

The synthesis of these hydrazide analogues is often a critical part of developing compounds with specific biological activities, such as soluble epoxide hydrolase (sEH) inhibitors. nih.govresearchgate.netbrieflands.com The hydrazide group serves as a secondary pharmacophore in these designed molecules. nih.gov

Below is a table summarizing the synthesis of hydrazide derivatives from related methyl/ethyl benzoates.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 4-benzamidobenzoate | Hydrazine hydrate, Ethanol, Room temp, 12h | N-(4-(hydrazinecarbonyl)phenyl)benzamide | 80 | nih.govresearchgate.net |

| Ethyl 4-(4-fluorobenzamido)benzoate | Hydrazine hydrate, Ethanol, Room temp, 12h | 4-Fluoro-N-(4-hydrazinecarbonyl)phenyl)benzamide | 70 | nih.govresearchgate.net |

| Methyl benzoate | Hydrazine hydrate, Ethanol, Reflux, 4h | Benzoic acid hydrazide | 58 | nepjol.info |

| Methyl 4-methoxybenzoate | Hydrazine hydrate, Methanol, Reflux, 2h | 4-Methoxybenzoylhydrazide | 92 | nih.gov |

| Biphenyl-4-carboxylic acid methyl ester | Hydrazine hydrate, Ethanol, Reflux, 3h | Biphenyl-4-carboxylic acid hydrazide | - | iscientific.org |

Incorporation into Complex Molecular Scaffolds (e.g., Thiadiazolopyrimidines, Polyimides)

This compound and its derivatives serve as important building blocks for the synthesis of complex macromolecular structures, particularly high-performance polymers like polyimides. researchgate.netiyte.edu.tr Polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace and electronics. iyte.edu.tr

The incorporation of this compound moieties into a polymer backbone is typically achieved by first modifying the core structure into a diamine monomer. For example, methyl 4‐(3,5‐diaminobenzamido)benzoate can be synthesized and then polymerized with various aromatic dianhydrides. researchgate.net The general method for synthesizing these polyimides is a "two-step" process. researchgate.net

Step 1: Poly(amic acid) formation: The diamine monomer is reacted with a dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor.

Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through chemical or thermal cyclodehydration. koreascience.kr

This method allows for the creation of soluble polyimides with bulky pendant groups containing the methyl benzamidobenzoate structure. researchgate.net These bulky groups can influence the polymer's properties, such as increasing its solubility in common organic solvents and affecting its gas transport characteristics. researchgate.net The specific dianhydride used, such as 4,4′‐(hexafluoroisopropylidene)diphthalic anhydride (6FDA) or 4,4′‐oxydiphthalic anhydride (ODPA), also plays a crucial role in determining the final properties of the polyimide. researchgate.netresearchgate.net

The table below details examples of polyimides synthesized from diamine derivatives containing the benzamidobenzoate structure.

| Diamine Monomer | Dianhydride | Resulting Polymer | Key Feature | Reference |

| Methyl 4‐(3,5‐diaminobenzamido)benzoate | 6FDA | Polyimide with pendant methyl benzamidobenzoate group | Enhanced solubility | researchgate.net |

| Methyl 4‐(3,5‐diaminobenzamido)benzoate | ODPA | Polyimide with pendant methyl benzamidobenzoate group | Varied thermal and gas transport properties | researchgate.net |

| 4-Methyl-1,2-phenylene bis(4-aminobenzoate) | 6FDA | Polyimide film | Flexible and transparent | koreascience.kr |

Chemical Reactivity and Transformation Studies of this compound

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester functional group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (4-benzamidobenzoic acid) and methanol. This transformation can be catalyzed by either acid or base. quora.com

Acid-catalyzed hydrolysis typically involves heating the ester in water with a strong acid like sulfuric acid. quora.com Base-catalyzed hydrolysis, also known as saponification, is usually performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). rsc.orgpsu.edu The initial product of saponification is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. quora.com

Studies on the hydrolysis of substituted methyl benzoates in high-temperature water (250–300 °C) have shown that the reaction proceeds effectively without the need for strong acid or base catalysts. psu.edu The rate of hydrolysis is influenced by steric factors around the ester group. For para-substituted esters like this compound, the electronic nature of the substituent has a lesser effect on the rate compared to ortho-substituents. psu.edu

Transesterification: This process converts one ester into another by exchanging the alkoxy group. For this compound, transesterification involves reacting it with a different alcohol in the presence of an acid or base catalyst. ucla.eduscielo.br For example, reacting this compound with an excess of ethanol and an acid catalyst would produce ethyl 4-benzamidobenzoate and methanol. ucla.edu The reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive the equilibrium towards the desired product. ucla.eduscielo.br

Base-catalyzed transesterification is also common, often using a catalyst like sodium hydroxide or potassium hydroxide. researchgate.net This method is widely used in the production of biodiesel from vegetable oils, where triglycerides are transesterified with methanol. scielo.brresearchgate.net

| Reaction | Reagents/Conditions | Product | Reference |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄, Heat | 4-Benzamidobenzoic acid + Methanol | quora.com |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺ | 4-Benzamidobenzoic acid + Methanol | rsc.orgpsu.edu |

| Acid-Catalyzed Transesterification | R'OH, Acid catalyst, Heat | 4-Benzamidobenzoic acid alkyl ester + Methanol | ucla.eduscielo.br |

| Base-Catalyzed Transesterification | R'OH, Base catalyst, Heat | 4-Benzamidobenzoic acid alkyl ester + Methanol | researchgate.net |

Amide Bond Transformations

The amide bond in this compound, while generally stable, can undergo transformations under specific conditions. These reactions can involve either cleavage of the amide bond or modifications to its structure.

Transforming an amide into an ester is a challenging reaction because amides are generally less reactive than esters. acs.org Such conversions typically require harsh conditions, such as strong acid or base at elevated temperatures, with the alcohol often serving as the solvent. acs.org More modern synthetic methods aim to achieve this transformation under milder conditions, sometimes using catalytic systems. acs.org

Conversely, the formation of the amide bond is a fundamental reaction in organic chemistry. While this compound already possesses an amide linkage, understanding its formation provides context for its stability and potential side reactions during other transformations. Amide bonds are most commonly formed by the condensation of a carboxylic acid (or its activated derivative, like an acyl chloride) and an amine. researchgate.netunimi.it

The stability of the amide bond is a key feature of the molecule. However, in complex syntheses, protecting groups may be employed, or specific reagents may be used to cleave this bond if necessary, although such transformations are less common than reactions at the ester terminus.

Reactivity with Organometallic Reagents

The ester functional group of this compound is reactive towards powerful nucleophiles like organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.orglibretexts.org These reactions are important for forming new carbon-carbon bonds.

Typically, the reaction of an ester with an excess of a Grignard or organolithium reagent leads to the formation of a tertiary alcohol. libretexts.org The reaction proceeds through a two-step mechanism:

Nucleophilic Acyl Substitution: The first equivalent of the organometallic reagent adds to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) (⁻OCH₃) group to form a ketone.

Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester, so it rapidly reacts with a second equivalent of the organometallic reagent. This nucleophilic addition results in a new tetrahedral intermediate (an alkoxide salt).

Protonation: Subsequent workup with an aqueous acid protonates the alkoxide to yield the final tertiary alcohol product. libretexts.org

It is important to note that the amide proton (-NH-) in this compound is acidic. Organometallic reagents are very strong bases and will react with this acidic proton first. libretexts.orglibretexts.org This acid-base reaction consumes the organometallic reagent and deprotonates the amide. Therefore, to achieve addition to the ester carbonyl, an excess of the organometallic reagent is required, or the amide proton must be protected prior to the reaction.

A patent describes the reaction of this compound with an organometallic reagent to facilitate a chemical transformation, highlighting the utility of this reactivity in synthetic chemistry. googleapis.com

General Chemical Reaction Characterization in Patent Literature

The patent literature often contains extensive information about the synthesis and reactivity of chemical compounds, including this compound and its derivatives. Patents describe various chemical transformations and their applications in creating new materials or biologically active molecules. frontiersin.orgceur-ws.org

For instance, a patent details a process for preparing methyl 4-(aminomethyl)benzoate, a structurally related compound, which can be used as a reactant in subsequent chemical reactions, such as Buchwald-Hartwig C-N coupling reactions. google.com Although this patent describes a related molecule, the synthetic strategies and subsequent reactions are often applicable to a class of similar compounds.

Patents also describe the use of benzamidobenzoate derivatives in the synthesis of more complex molecules. For example, ethyl 2-methyl-5-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzamido) benzoate is mentioned as an intermediate in the synthesis of RAF kinase inhibitors. epo.org Another patent describes the use of this compound in a solution with other reagents to promote a reaction, indicating its role as a starting material or reactant in a multi-step synthesis. googleapis.com These examples from the patent literature underscore the importance of the benzamidobenzoate scaffold in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment can be constructed.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Methyl 4-benzamidobenzoate, distinct signals correspond to the protons of the methyl ester group and the two separate aromatic rings, as well as the amide N-H proton.

The spectrum, typically recorded in a solvent like DMSO-d₆, reveals key features. The methyl ester protons (-OCH₃) appear as a sharp singlet, being chemically unique and without adjacent protons to couple with. The protons on the two benzene (B151609) rings appear as multiplets in the aromatic region of the spectrum. Their specific chemical shifts and splitting patterns are dictated by their position relative to the electron-withdrawing ester group and the electron-donating/withdrawing amide linkage. The amide proton (N-H) typically presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Detailed analysis of a reported spectrum in DMSO-d₆ provides the following assignments eurjchem.com:

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Amide N-H | 10.43 | Singlet (s) | 1H |

| Aromatic H | 8.13 | Doublet (d) | 2H |

| Aromatic H | 7.97 | Doublet (d) | 2H |

| Aromatic H | 7.65 - 7.55 | Multiplet (m) | 3H |

| Methyl (-OCH₃) | 3.86 | Singlet (s) | 3H |

This table is interactive. You can sort and filter the data.

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon backbone of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are often acquired over a longer period, but the result is a distinct signal for each unique carbon atom, providing a "carbon count" and information about their chemical environment. sorbonne-universite.fr

In this compound, separate signals are observed for the methyl ester carbon, the two carbonyl carbons (one from the ester and one from the amide), and the unique carbons within the two aromatic rings. The chemical shifts of the carbonyl carbons are characteristically found far downfield. The aromatic carbons appear in a narrower range, with their exact positions influenced by the substituents on each ring.

A reported ¹³C NMR spectrum in DMSO-d₆ shows the following peaks eurjchem.com:

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Amide Carbonyl (C=O) | 166.1 |

| Ester Carbonyl (C=O) | 165.4 |

| Aromatic C (quaternary) | 143.1 |

| Aromatic C (quaternary) | 134.4 |

| Aromatic C-H | 132.3 |

| Aromatic C-H | 130.4 |

| Aromatic C-H | 128.7 |

| Aromatic C-H | 128.3 |

| Aromatic C (quaternary) | 125.4 |

| Aromatic C-H | 118.9 |

| Methyl (-OCH₃) | 52.2 |

This table is interactive. You can sort and filter the data.

While 1D NMR spectra identify the types of protons and carbons, 2D NMR techniques establish the connectivity between them. For a molecule like this compound, several 2D experiments are particularly informative:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each spin system and confirm their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming which proton signal at ~8.13 ppm corresponds to which carbon signal at ~130.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the entire molecular structure. For example, HMBC would show a correlation between the methyl protons (-OCH₃) and the ester carbonyl carbon, and also between the amide N-H proton and the carbonyl carbons of both the amide and the adjacent aromatic ring, confirming the link between the benzoyl and benzoate (B1203000) fragments.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is characterized by several key absorption bands that confirm its structure. pressbooks.publibretexts.org

The most prominent features include the stretching vibrations of the two carbonyl groups (ester and amide) and the N-H bond of the amide. The aromatic rings also give rise to characteristic absorptions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (in -OCH₃) | Stretch | 2850 - 2960 | Medium-Weak |

| Ester C=O | Stretch | ~1720 | Strong |

| Amide C=O (Amide I band) | Stretch | ~1660 | Strong |

| Aromatic C=C | Stretch | 1580 - 1600 | Medium |

| Amide N-H | Bend (Amide II band) | 1500 - 1550 | Medium |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

This table is interactive. You can sort and filter the data based on functional group or expected wavenumber.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₁₅H₁₃NO₃), high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) can determine the molecular weight with high precision. The calculated m/z for the protonated molecule [M+H]⁺ is 256.0974, with experimental findings closely matching this value. eurjchem.com

Under harder ionization conditions, such as Electron Ionization (EI), the molecule fragments in a predictable manner. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for this compound would include:

Cleavage of the ester group: Loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da).

Cleavage of the amide bond: This is a very common fragmentation pathway, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a methyl 4-aminobenzoate (B8803810) radical cation fragment. researchgate.netlibretexts.org

Formation of the phenyl cation: The benzoyl cation can further lose carbon monoxide (CO, 28 Da) to form the phenyl cation (C₆H₅⁺, m/z = 77). researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be calculated with very high precision.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the analysis of closely related compounds, such as ethyl 4-(3-chlorobenzamido)benzoate, provides a clear indication of the data that would be obtained. eurjchem.com Such an analysis for this compound would reveal:

Precise bond lengths and angles: Confirming the geometry of the ester and amide functional groups and any distortions in the benzene rings.

Intermolecular interactions: Identifying how the molecules pack in the crystal lattice, including details of any hydrogen bonding (e.g., between the amide N-H of one molecule and a carbonyl oxygen of a neighboring molecule) and van der Waals interactions that stabilize the solid-state structure. mdpi.com

Elemental Analysis in Compound Characterization

Elemental analysis is a cornerstone technique in the field of chemical synthesis and characterization. It is employed to determine the elemental composition of a sample and is fundamental in verifying the empirical and molecular formula of a newly synthesized compound. For an organic molecule such as this compound, elemental analysis provides quantitative information about the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) present in the molecule. This data is crucial for confirming the compound's identity and assessing its purity.

The theoretical elemental composition of this compound, which has a molecular formula of C₁₅H₁₃NO₃ and a molecular weight of 255.27 g/mol , can be calculated with high precision. sigmaaldrich.com These theoretical values serve as a benchmark against which experimentally obtained data are compared. The concordance between the theoretical and experimental values is a strong indicator of the successful synthesis and purification of the target compound.

Detailed Research Findings

While specific experimental elemental analysis data for this compound is not always detailed in every publication, the utility of this technique is well-established in the characterization of related benzamide (B126) derivatives. For instance, in the synthesis and characterization of ethyl 4-(3-chlorobenzamido)benzoate, a structurally similar compound, elemental analysis was a key method used alongside spectroscopic techniques to confirm the final structure. eurjchem.com This underscores the routine and critical nature of elemental analysis in the structural elucidation of novel organic compounds.

The process typically involves high-temperature combustion of a small, precisely weighed sample. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are quantitatively measured. From these measurements, the percentage of C, H, and N in the original sample can be determined. The oxygen percentage is usually determined by difference. For this compound, a purity of 96% has been reported by some suppliers, a value that would be verified through techniques including elemental analysis. sigmaaldrich.com

The data obtained from elemental analysis is indispensable for chemists. A significant deviation between the found and calculated percentages can indicate the presence of impurities, residual solvents, or that the obtained compound is not the one expected. Therefore, this analysis is a critical quality control step before proceeding with further spectroscopic analysis or biological testing.

Below are the theoretical and a hypothetical representation of experimental elemental analysis data for this compound.

Table 1: Elemental Analysis Data for this compound (C₁₅H₁₃NO₃)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 70.58 | 70.51 |

| Hydrogen (H) | 5.13 | 5.19 |

| Nitrogen (N) | 5.49 | 5.45 |

List of Compounds

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and structural characteristics of molecules. These methods, rooted in quantum mechanics, allow for the precise determination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry and various electronic properties.

The molecular structure of compounds can be optimized using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. als-journal.comscirp.org This process identifies the lowest energy conformation of the molecule. als-journal.com For similar benzimidazole (B57391) derivatives, DFT calculations have been used to optimize the molecular structure. nih.gov Theoretical calculations using DFT can provide data on the geometric and electronic structure of molecules. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap generally signifies higher reactivity. researchgate.net

In related compounds, the HOMO density is often distributed over specific regions like the benzimidazole ring, while the LUMO density is concentrated around other parts, such as the carboxybenzene moiety. sciencepublishinggroup.com This distribution helps in identifying the active sites within the molecule. sciencepublishinggroup.com The analysis of HOMO and LUMO is crucial for understanding intramolecular charge transfer and the bioactivity of a molecule. researchgate.net

| Descriptor | Significance |

| HOMO | Highest Occupied Molecular Orbital; Indicates electron-donating ability. youtube.comresearchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; Indicates electron-accepting ability. youtube.comresearchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; A smaller gap suggests higher reactivity. researchgate.net |

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values, where red indicates negative potential (electron-rich regions) and blue signifies positive potential (electron-deficient regions). nih.govresearchgate.net

For various molecules, MEP analysis has shown that negative regions are often localized over electronegative atoms like oxygen in carbonyl groups, making them susceptible to electrophilic attack. nih.govresearchgate.net Conversely, positive regions are typically found around hydrogen atoms, indicating sites for potential nucleophilic attack. researchgate.net This visual representation of charge distribution is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational stability of a molecule and its interactions with other molecules, such as proteins or solvents. nih.govnih.gov

MD simulations can be used to refine the poses of ligands obtained from docking studies and to elucidate patterns of binding affinity. uneb.br By simulating the behavior of a protein-ligand complex over a period, researchers can assess the stability of the interaction. mdpi.com Key metrics analyzed in MD simulations include the root mean square deviation (RMSD) of atomic positions, which indicates the stability of the complex, with stable systems showing fluctuations within a narrow range. mdpi.comresearchgate.net For instance, in studies of similar compounds, MD simulations have been performed for up to 100 nanoseconds to evaluate the conformational stability and structural fluctuations of the complex. researchgate.net

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net Ligand-based drug design, a key component of this process, relies on the knowledge of other molecules that bind to the biological target of interest. nih.gov

One common approach is pharmacophore modeling, where a model is generated based on the chemical features of known active compounds. nih.gov This model, consisting of features like hydrogen bond donors, acceptors, and hydrophobic centers, is then used to screen databases for new potential inhibitors. nih.gov For example, in the search for inhibitors of enzymes like Triosephosphate Isomerase, ligand-based virtual screening using a benzimidazole scaffold has been employed to filter large databases like ZINC15. nih.gov The resulting hits are then often subjected to further analysis, such as molecular docking. nih.gov

Protein-Ligand Docking Analysis and Binding Affinity Predictions

Protein-ligand docking is a molecular modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hubspotusercontent-na1.net The primary goal is to predict the binding mode and estimate the binding affinity of the ligand to the protein. hubspotusercontent-na1.netlu.se

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a compound's efficacy, QSAR models can be instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding rational drug design and optimizing lead compounds. In the context of Methyl 4-benzamidobenzoate and its analogs, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including antibacterial and enzyme inhibitory effects.

Research into the QSAR of benzocaine (B179285) derivatives, which are structurally related to this compound, has provided valuable insights into the molecular properties governing their antibacterial activity. nih.govresearchgate.net A study on a series of newly synthesized benzocaine derivatives identified several 2D descriptors that significantly correlate with their inhibitory action against Staphylococcus aureus. researchgate.net The developed QSAR model demonstrated a strong correlation between the predicted and experimentally observed activities, highlighting the importance of specific physicochemical and topological parameters. researchgate.net

Similarly, QSAR models have been developed for benzoylamino benzoic acid derivatives to predict their inhibitory potential against enzymes like β-Ketoacyl-acyl Carrier Protein Synthase III (FabH), a key enzyme in bacterial fatty acid synthesis. dergipark.org.tr These studies have revealed the critical role of lipophilic and electronic parameters in determining the inhibitory potency of this class of compounds. dergipark.org.tr

A 2D-QSAR study on benzocaine derivatives with antibacterial activity resulted in a statistically significant model. researchgate.net The model indicated that descriptors related to molecular shape, size, and electronic properties are crucial for antibacterial efficacy. The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (R²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors. For instance, a linear correlation graph of experimentally measured pIC50 values against predicted pIC50 values based on a 2D QSAR model for benzocaine derivatives showed a high correlation, affirming the model's predictive power. researchgate.net

The following table summarizes key molecular descriptors that have been identified in QSAR studies of compounds structurally related to this compound and their influence on biological activity.

| Descriptor Type | Descriptor Name | Influence on Biological Activity |

| Topological | Molecular Shape Index | A positive correlation suggests that a more complex molecular shape enhances activity. |

| Electronic | Dipole Moment | A negative correlation indicates that lower polarity may be favorable for activity. |

| Physicochemical | LogP (Lipophilicity) | A positive correlation suggests that increased lipophilicity can lead to better cell membrane penetration and higher activity. dergipark.org.tr |

| Topological | Wiener Index | Can relate to the branching of the molecule, which may affect its interaction with a biological target. |

| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals can be related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

This table is a representative summary based on findings from QSAR studies on related compound classes and does not represent a specific QSAR model for this compound itself.

In a study of benzoylamino benzoic acid derivatives as FabH inhibitors, 2D QSAR models highlighted the significance of lipophilic parameters in the inhibitory potential. dergipark.org.tr The developed models were statistically robust, as indicated by their cross-validated correlation coefficient (q²) and correlation coefficient (r²). dergipark.org.tr

The general form of a QSAR equation can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For example, a simplified hypothetical QSAR model for antibacterial activity might look like:

pIC₅₀ = c₀ + c₁(LogP) - c₂(Dipole Moment) + c₃(Molecular Shape Index)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined through regression analysis.

The insights gained from such QSAR models are pivotal for the in silico design of novel derivatives of this compound with potentially enhanced biological efficacy. By manipulating the identified key structural features, medicinal chemists can prioritize the synthesis of compounds that are more likely to exhibit the desired biological activity, thereby accelerating the drug discovery process.

Biological Activities and Mechanistic Pharmacology

Enzyme Inhibition Studies

Derivatives of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate have been identified as a novel class of noncovalent inhibitors of Small Ubiquitin-like Modifier (SUMO)/Sentrin-Specific Protease 1 (SENP1). mdpi.comacs.orgresearchgate.netnih.gov SENP1 is a cysteine protease that plays a crucial role in the maturation of SUMO proteins and the deSUMOylation of target proteins, thereby regulating gene transcription. researchgate.net Dysregulation of SENP1 has been implicated in the progression of various cancers, including prostate, liver, and breast cancer, making it a promising target for anti-tumor therapies. researchgate.netnih.gov

Virtual screening of a large compound library led to the identification of a lead compound which demonstrated inhibitory activity against SENP1. researchgate.net Subsequent optimization of this lead compound, focusing on substitutions at the meta position of the benzoate (B1203000), resulted in derivatives with enhanced inhibitory potency. acs.org For instance, a derivative featuring a benzyl (B1604629) group at this position exhibited a significantly lower IC50 value, indicating stronger inhibition. acs.org

The inhibition of SENP1 by these benzamidobenzoate derivatives has been shown to suppress the growth of cancer cells in vitro. mdpi.com For example, certain benzodiazepine-based SENP1 inhibitors, which share structural similarities, have demonstrated the ability to inhibit the proliferation of prostate cancer (PC-3) cells. mdpi.com The anti-cancer effects of SENP1 inhibition are linked to the suppression of key cellular processes that drive tumor growth and survival, such as the transcriptional activity of androgen receptors and the expression of cell cycle regulators. frontiersin.org

Table 1: SENP1 Inhibitory Activity of Benzamidobenzoate Derivatives

| Compound | Modification | IC50 (µM) | Cancer Cell Line | Effect |

| Lead Compound | - | 2.385 | - | SENP1 Inhibition |

| Derivative 15b | Benzyl group at meta position of benzoate | 1.1 | - | Enhanced SENP1 Inhibition |

| Benzodiazepine 36 | - | 15.5 | PC-3 (Prostate) | Growth Suppression (IC50 = 13.0 µM) |

| Benzodiazepine 38 | - | 9.2 | PC-3 (Prostate) | Growth Suppression (IC50 = 35.7 µM) |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific IC50 values may vary based on assay conditions.

Inhibitors of soluble epoxide hydrolase (sEH) are being investigated as a novel therapeutic approach for managing hypertension, vascular inflammation, and other cardiovascular diseases. nih.govresearchgate.netbrieflands.com The sEH enzyme is responsible for the conversion of epoxyeicosatrienoic acids (EETs), which possess a range of beneficial physiological effects, into their less active diol forms. nih.govbrieflands.com By inhibiting sEH, the levels of EETs are stabilized, leading to vasodilation, anti-inflammatory effects, and modulation of leukocyte adhesion and platelet aggregation. nih.govbrieflands.com

Researchers have designed and synthesized 4-benzamidobenzoic acid hydrazide derivatives as potential sEH inhibitors. nih.govresearchgate.net These compounds were developed to improve upon the poor solubility and bioavailability often seen with potent sEH inhibitors. nih.govresearchgate.net In this series, the amide group acts as the primary pharmacophore, while a novel hydrazide group serves as a secondary pharmacophore. nih.gov

In vitro assays demonstrated that many of these synthesized compounds exhibit significant sEH inhibitory activity. nih.govresearchgate.net Notably, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid was identified as the most potent inhibitor in the series, with a 72% inhibitory activity against the sEH enzyme. nih.govresearchgate.net Generally, the butanoic acid analogues showed greater potency and better water solubility compared to the corresponding benzoic acid derivatives. nih.gov Docking studies have confirmed that these analogues can fit into the catalytic pocket of the sEH enzyme, forming hydrogen bonds with key amino acid residues. nih.gov

Table 2: sEH Inhibitory Activity of 4-Benzamidobenzoic Acid Hydrazide Derivatives

| Compound | R-group on Phenyl Ring | Inhibitory Activity (%) |

| 5c | 4-chloro (benzoic acid derivative) | 47 |

| 6c | 4-chloro (butanoic acid derivative) | 72 |

Data is based on a single concentration and compared to the potent urea-based inhibitor AUDA. nih.gov

Analogues of methyl 4-benzamidobenzoate have been investigated for their modulatory effects on various other enzyme systems, highlighting the versatility of the benzamide (B126) scaffold in medicinal chemistry. nih.govresearchgate.netnih.gov These derivatives have shown potential as anticonvulsants, anti-inflammatory agents, analgesics, and modulators of serotonin (B10506) receptors. researchgate.netresearchgate.net

One area of investigation has been the development of benzamide derivatives as selective ligands for sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov A series of novel benzamide compounds were synthesized and evaluated, with modifications to the nature and position of atoms on the benzamide scaffold and the amine group. nih.gov Several of these compounds, particularly those with chloro, cyano, or nitro groups at the 4-position of the benzamide scaffold, demonstrated excellent affinity for the S1R with high selectivity over the S2R. nih.gov

Furthermore, benzamide derivatives have been explored as selective 5-HT(4) receptor agonists. nih.govresearchgate.net It is believed that such agonists could enhance gastrointestinal motility. nih.gov Modifications to the piperidin-4-ylmethyl moiety and the carbonyl group of the benzoyl part led to variations in binding affinity and functional effects. nih.gov Certain derivatives with an ether or sulfide (B99878) moiety in the side-chain at the 1-position of the piperidine (B6355638) exhibited high affinity for the 5-HT(4) receptor and showed a similar effect on defecation as the parent compound in preclinical models. nih.gov The benzamide scaffold is also a core component in compounds designed to inhibit other enzymes, such as those involved in cancer and inflammation. researchgate.net

Antiviral Efficacy and Mechanism of Action

A series of 4-(aminomethyl)benzamides, which are structurally related to this compound, have been discovered as potent small molecule inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry. nih.govacs.orgresearchgate.netcdc.gov These viruses are the causative agents of severe and often fatal hemorrhagic fevers. researchgate.net The entry of these filoviruses into host cells is a critical step for infection and is mediated by the viral glycoprotein (B1211001) (GP). nih.govsemanticscholar.org

The identified 4-(aminomethyl)benzamide-based inhibitors have demonstrated efficacy against both EBOV and MARV, suggesting a broad-spectrum antifiloviral activity. nih.govacs.orgresearchgate.net One such compound, designated CBS1118, was found to have an EC50 value of less than 10 µM for both viruses. nih.govacs.org Further optimization of this chemical scaffold has led to the development of compounds with significantly improved potency. For example, compounds 32 and 35 displayed EC50 values of 0.11 µM and 0.31 µM, respectively, against EBOV, while retaining good potency against MARV. acs.org

The mechanism of action of these inhibitors is believed to be the targeting of the GP-mediated entry process. acs.org Structural studies have provided insights into how these small molecules might interact with the viral GP to block its function. nih.gov This class of inhibitors represents a promising avenue for the development of therapeutic agents to treat and control filovirus infections. nih.govcdc.gov

Table 3: Anti-filoviral Activity of 4-(Aminomethyl)benzamide (B1271630) Derivatives

| Compound | Virus | EC50 (µM) |

| CBS1118 | EBOV | < 10 |

| CBS1118 | MARV | < 10 |

| 32 | EBOV | 0.11 |

| 32 | MARV | 1.23 |

| 35 | EBOV | 0.31 |

| 35 | MARV | 0.82 |

EC50 values represent the concentration of the compound that inhibits 50% of viral activity. Data obtained from studies using wild-type EBOV and MARV in cell culture. acs.org

The initial identification and screening of potential antiviral compounds, including the 4-(aminomethyl)benzamides, often utilize a surrogate system known as viral pseudotyping. nih.gov This approach is particularly valuable for highly pathogenic viruses like EBOV and MARV, as it allows for the study of viral entry in a lower biosafety level (BSL-2) environment, as opposed to the BSL-4 facilities required for handling infectious viruses. nih.gov

Pseudotyped viruses are chimeric viral particles that consist of a core from a less pathogenic virus (such as vesicular stomatitis virus or a lentivirus) and the envelope glycoprotein of the virus of interest, in this case, the filovirus GP. nih.govberthold.com These pseudovirions can infect cells in a manner that is dependent on the GP, but they are incapable of producing new infectious particles, making them a safe tool for high-throughput screening. nih.govfrontiersin.org

A high degree of correlation has been reported between the results obtained from pseudotyped viral assays and those from infectious virus neutralization assays conducted in BSL-4 laboratories. nih.gov This validates the use of pseudotyped systems as a reliable surrogate for identifying potent entry inhibitors. nih.gov In the development of the 4-(aminomethyl)benzamide inhibitors, a large chemical library was screened using a pseudotyped virus assay to identify initial "hit" compounds. nih.gov These hits were then further validated and their potency confirmed using wild-type EBOV and MARV in infectious virus assays, confirming their broad-spectrum antifiloviral activity. nih.govacs.org

Antiproliferative and Anticancer Research

The potential of this compound derivatives as anticancer agents has been investigated through various in vitro studies.

Research has shown that derivatives of this compound can induce cytotoxicity and apoptosis in cancer cells. For instance, novel 1,2,5-trisubstituted benzimidazole (B57391) derivatives, which can be synthesized from precursors related to this compound, have demonstrated the ability to induce apoptosis in a panel of cancer cell lines. nih.govacs.org The induction of apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. nih.govacs.org Studies have confirmed these apoptotic events through methods like Annexin V/PI and Hoechst/PI double staining. nih.govacs.org

Furthermore, some benzohydrazide (B10538) derivatives, synthesized from methyl 2-benzamidobenzoate, have been evaluated for their cytotoxic effects. nih.gov The cytotoxic activity of related compounds like methyl benzoate has also been assessed against various human cell lines, providing a broader context for the potential toxicity of benzoate derivatives. nih.gov

The cytotoxic effects of this compound derivatives have been evaluated against a range of specific cancer cell lines. For example, a novel 1,2,5-trisubstituted benzimidazole, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08), exhibited significant cytotoxic effects. nih.govacs.org The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for several cancer cell lines. nih.govacs.org

Additionally, a synthesized 1H-indole derivative, developed from a lead compound design that included this compound in its synthesis pathway, showed promising antiproliferative potential against MCF-7 and HCT 116 cancer cell lines. mdpi.com Another study on a breast cancer cell line, KPL-4, which is known to be ER-negative, PR-negative, and ERBB2-positive, provides a potential target for such novel compounds. cellosaurus.org

Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| TJ08 | Jurkat | 1.88 ± 0.51 | nih.govacs.org |

| TJ08 | K562 | 1.89 ± 0.55 | nih.govacs.org |

| TJ08 | MOLT-4 | 2.05 ± 0.72 | nih.govacs.org |

| TJ08 | HeLa | 2.11 ± 0.62 | nih.govacs.org |

| TJ08 | HCT116 | 3.04 ± 0.8 | nih.govacs.org |

| TJ08 | MIA PaCa-2 | 3.82 ± 0.25 | nih.govacs.org |

| 1H-Indole Derivative (Compound 7) | MCF-7 | 12.93 | mdpi.com |

| 1H-Indole Derivative (Compound 7) | HCT 116 | 11.52 | mdpi.com |

Research into the derivatives of this compound has also focused on identifying their molecular targets within tumorigenesis pathways. One area of interest is the inhibition of SUMO-specific proteases (SENPs), particularly SENP1, which is often overexpressed in various cancers and plays a role in tumor development. frontiersin.orgresearchgate.net A class of 2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives has been identified as novel SENP1 inhibitors. researchgate.net The inhibition of SENP1 has been shown to suppress tumor cell proliferation and induce cell cycle arrest. frontiersin.orgspandidos-publications.com

Another critical target is the vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. A synthesized 1H-indole derivative demonstrated a significant inhibitory effect against VEGFR-2, with an IC₅₀ value of 25 nM, which was lower than the standard drug sorafenib (B1663141) (35 nM). mdpi.com Furthermore, some compounds have been found to act as dual inhibitors, targeting both topoisomerase II and microtubule formation, which are essential for cell division. nih.gov

Anti-inflammatory Properties and Immunomodulation

The potential anti-inflammatory and immunomodulatory activities of compounds related to this compound are an emerging area of research. While direct studies on this compound are limited, the broader class of polyphenols and other natural product-derived compounds, which share some structural similarities, are known to possess these properties. nih.govmdpi.com

These compounds can modulate the immune response by influencing the activity of various immune cells and the production of inflammatory mediators. nih.govfrontiersin.org For instance, they can affect the balance between pro-inflammatory and anti-inflammatory cytokines. mdpi.com Polyphenols have been shown to repress macrophages and inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com They can also influence the differentiation and function of T-helper cells, which play a central role in orchestrating the immune response. mdpi.com The mechanisms often involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways. mdpi.com

Antimicrobial Activity Investigations

Investigations into the antimicrobial properties of this compound and its analogs have revealed potential activity against various microorganisms. For instance, methyl 4-hydroxybenzoate, a related compound, is a well-known antimicrobial preservative effective against molds and, to a lesser extent, bacteria. atamanchemicals.com Its efficacy is often enhanced when used in combination with other parabens. atamanchemicals.com

Derivatives such as 4-benzylidene-2-methyl-oxazoline-5-one have demonstrated both bacteriostatic and bactericidal effects against a range of Gram-positive and Gram-negative bacteria, as well as yeast. umz.ac.ir This compound was also found to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. umz.ac.ir Research on compounds isolated from marine fungi has also identified various molecules with antibacterial and antifungal activities, highlighting the potential of diverse chemical structures in combating microbial growth. nih.gov

Receptor Interaction and Signaling Pathway Modulation Studies

Studies on the derivatives of this compound are beginning to elucidate their interactions with specific cellular receptors and their ability to modulate signaling pathways. As mentioned previously, some derivatives have been shown to inhibit SENP1, a key enzyme in the SUMOylation pathway, which is crucial for various cellular processes, including gene expression and protein stability. researchgate.netdntb.gov.ua

Furthermore, the anti-inflammatory effects of related compounds are often mediated through the modulation of signaling pathways such as the Toll-like receptor-4 (TLR4) signaling pathway. nih.gov TLR4 can be activated by various molecules, leading to the activation of downstream signaling cascades that involve proteins like MyD88 and PI3K/AKT, ultimately resulting in the expression of inflammatory genes. nih.gov The ability of certain fatty acids to reciprocally modulate this pathway suggests that compounds with similar structural features could also interact with and modulate these critical signaling networks. nih.gov

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymer Architectures

A significant application of this compound is in the synthesis of novel polyimides. These polymers are created using diamine monomers that contain the methyl benzamidobenzoate group. For instance, the diamine monomer methyl 4-(3,5-diaminobenzamido)benzoate can be reacted with various aromatic dianhydrides to produce a range of new polyimides. researchgate.net

The synthesis is typically carried out via a "two-step" method. researchgate.net

Poly(amic acid) Formation : The first step involves the reaction of the diamine monomer, such as methyl 4-(3,5-diaminobenzamido)benzoate, with a dianhydride like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). This reaction is conducted in a polar aprotic solvent, yielding a poly(amic acid) precursor.

Cyclodehydration (Imidization) : The poly(amic acid) is then converted into the final polyimide through a process of cyclodehydration. This can be achieved either by chemical treatment or by heating, which causes the formation of the stable imide ring structure. researchgate.netkoreascience.kr

This synthetic route has been successfully used to create a series of six new polyimides by reacting two novel diamine monomers, including methyl 4-(3,5-diaminobenzamido)benzoate, with three different dianhydrides: 6FDA, 4,4′-(dimethylsilanediyl)diphthalic anhydride (SiDA), and 4,4′-oxydiphthalic anhydride (ODPA). researchgate.net The yields for these polymerization reactions are reported to be consistently high, often exceeding 95%. researchgate.net

The incorporation of methyl 4-benzamidobenzoate moieties is a key strategy in the design of novel functionalized polymers. researchgate.net By strategically selecting the dianhydride co-monomer, researchers can fine-tune the properties of the resulting polyimide. The benzamidobenzoate group acts as a bulky, pendant moiety attached to the polymer backbone. This pendant group disrupts the efficient packing of polymer chains, thereby increasing the fractional free volume (FFV) within the material. researchgate.netrsc.org

This design principle allows for the creation of polymers with specific functionalities. For example, polyimides synthesized with the rigid 6FDA dianhydride and a diamine containing ortho-methyl substituents have shown improved gas permeability and selectivity. rsc.org The presence of the amide and ester groups from the methyl benzamidobenzoate moiety introduces specific polar interactions that can influence solubility and inter-chain forces, further contributing to the material's final properties. researchgate.net This approach represents a method for developing polymers with characteristics tailored for specific applications, such as membranes for gas separation. researchgate.net

Influence on Polymer Properties

The introduction of the this compound group into a polymer has a profound impact on its physical and chemical properties. These changes are primarily due to the bulkiness and polarity of the pendant group, which alters the polymer chain packing and intermolecular interactions.

Polyimides containing this compound moieties have been specifically studied for their potential use in gas separation membranes. researchgate.net The bulky pendant group increases the inter-chain spacing, which generally leads to higher gas permeability. researchgate.netrsc.org Permeability is a measure of how quickly a gas can pass through the membrane material.

In a study of polyimides derived from methyl 4-(3,5-diaminobenzamido)benzoate, the gas transport characteristics were systematically evaluated. The results showed that the polymer's permeability to various gases (like H₂, He, O₂, N₂, CH₄, and CO₂) was significantly influenced by the structure of the dianhydride used in the synthesis. researchgate.net For instance, polyimides based on the 6FDA dianhydride, which has a flexible hexafluoroisopropylidene group, tend to exhibit higher permeability compared to those made with more rigid dianhydrides. researchgate.net

The table below summarizes the gas permeability data for a polyimide synthesized from methyl 4-(3,5-diaminobenzamido)benzoate and 6FDA.

| Gas | Permeability (Barrer) |

|---|---|

| H₂ | 115.0 |

| He | 70.0 |

| O₂ | 11.0 |

| N₂ | 2.1 |

| CH₄ | 1.5 |

| CO₂ | 48.0 |

Data sourced from research on new polyimides containing methyl benzamidobenzoate groups. researchgate.net

These membranes also exhibit selectivity, which is the ability to allow one gas to pass through more readily than another. For example, the polyimide detailed above showed a CO₂/CH₄ selectivity of 32. researchgate.net This property is crucial for applications such as natural gas purification and carbon capture.

Thermal stability is a critical property for high-performance polymers, determining the temperature range in which they can be effectively used. Polyimides are renowned for their excellent thermal resistance, and those incorporating methyl benzamidobenzoate groups are no exception.

Thermogravimetric analysis (TGA) is used to assess this property. It measures the weight loss of a material as a function of temperature. For polyimides containing the this compound moiety, the decomposition temperatures (Td), which indicate the onset of thermal degradation, are typically very high. For example, the 5% weight loss temperature for a polyimide derived from 4-methyl-1,2-phenylene bis(4-aminobenzoate) and 6FDA was found to be 380°C in a nitrogen atmosphere. koreascience.kr Other studies on similar aromatic polyimides show decomposition temperatures well above 490°C. rsc.org

The glass transition temperature (Tg) is another important thermal characteristic, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Polyimides with bulky pendant groups like methyl benzamidobenzoate generally exhibit high Tg values, ensuring they maintain their structural integrity and mechanical properties at elevated temperatures. researchgate.netrsc.org

The table below shows key thermal properties for a representative polyimide containing a methyl benzamidobenzoate moiety.

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | > 330 °C |

| Decomposition Temperature (5% Weight Loss) | > 380 °C |

Data compiled from studies on polyimides with methyl-substituted aromatic diamines. koreascience.krrsc.org

These materials can also be cast into flexible and transparent films, indicating good mechanical processability. koreascience.kr

Development of Advanced Functional Materials

The synthesis of polymers incorporating this compound is a prime example of the development of advanced functional materials. These are materials designed at a molecular level to exhibit specific, high-performance properties for specialized applications. rsc.orgresearchgate.net

By modifying the polymer architecture with the methyl benzamidobenzoate group, materials with enhanced gas transport properties are created. researchgate.net These polyimide membranes are being developed for energy-efficient gas separations, which are critical in industrial processes. The ability to tune permeability and selectivity by choosing different co-monomers allows for the creation of membranes optimized for specific gas pairs, such as CO₂/CH₄. researchgate.netrsc.org This targeted design approach is a hallmark of advanced materials research, aiming to solve pressing technological challenges in areas like energy and environmental science. researchgate.net

Catalysis Research Involving Methyl 4 Benzamidobenzoate

Role as a Precursor or Intermediate in Catalytic Transformations

While not a catalyst itself, methyl 4-benzamidobenzoate is frequently involved in catalytic reactions as a substrate, an intermediate, or a product. Its synthesis often relies on catalytic methods, and it serves as a key starting material for the synthesis of more complex molecules, which can themselves be part of subsequent catalytic processes.

The formation of this compound can be achieved through modern catalytic cross-coupling reactions. One notable method is the Nickel-photoredox catalyzed amide arylation. In this process, a benzamide (B126) is coupled with an aryl bromide, such as methyl 4-bromobenzoate, under mild conditions using a combination of a nickel catalyst and a photocatalyst that operates with visible light. escholarship.org This highlights a catalytic route to the compound itself.

Once formed, this compound can undergo further catalytic transformations. The ester and amide functional groups are susceptible to catalytic hydrolysis. Studies on methyl benzoate (B1203000) derivatives show that hydrolysis can be achieved in high-temperature water, where the ionic product of water (Kw) is higher, allowing water to act as a catalyst. psu.edu Alkaline conditions, for instance using potassium hydroxide (B78521), also effectively catalyze the saponification of methyl benzoates at elevated temperatures. psu.edursc.org The amide bond, while generally more stable, can also be cleaved under specific catalytic conditions.

Furthermore, the ester group can be the target of catalytic hydrogenation. Research on manganese-based catalysts has demonstrated the selective gas-phase hydrogenation of methyl benzoate to produce benzaldehyde. mdpi.com This process is sensitive to the nature of the manganese species on the catalyst surface and the concentration of oxygen vacancies, which influence product selectivity, preventing over-hydrogenation to toluene (B28343) or benzyl (B1604629) alcohol. mdpi.com Such catalytic strategies could potentially be applied to transform the methyl ester group in this compound.

Table 1: Examples of Catalytic Transformations Involving Benzoate Derivatives

| Transformation | Substrate Example | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Amide Arylation (Synthesis) | Benzamide + Methyl 4-bromobenzoate | Nickel-Photoredox Catalyst | Forms this compound under mild, visible-light conditions. | escholarship.org |

| Hydrolysis | Methyl Benzoate Derivatives | High-Temperature Water (250-300 °C) | Water acts as a catalyst to hydrolyze the ester without added solvents. | psu.edu |

| Selective Hydrogenation | Methyl Benzoate | Manganese-based Catalysts | Catalytically converts the ester to an aldehyde; product selectivity depends on catalyst surface properties. | mdpi.com |

Derivatives as Ligands or Supports in Heterogeneous and Homogeneous Catalysis

The true catalytic significance of the this compound scaffold lies in its derivatives, which have been ingeniously employed as directing groups, ligands, and structural supports in both homogeneous and heterogeneous catalysis.

Benzamide Derivatives as Directing Groups and Ligands in Homogeneous Catalysis

The benzamide functional group is a powerful directing group in transition-metal-catalyzed C-H activation reactions. In numerous studies involving rhodium catalysts, the amide group coordinates to the metal center, facilitating the activation of a typically unreactive C-H bond at the ortho position of the benzene (B151609) ring. This forms a stable rhodacycle intermediate. nih.govacs.org This intermediate can then react with various coupling partners, such as alkynes, leading to the synthesis of complex heterocyclic structures like isoquinolones. nih.govacs.org This strategy is tolerant of a wide range of functional groups on the benzamide and the alkyne. nih.gov

Similarly, rhodium catalysis has enabled the C-H alkylation of benzamides with α,β-unsaturated γ-lactones, where the amide acts as the crucial directing group. rsc.org Cobalt catalysts have also been used in conjunction with chiral Salox ligands for the C-H and N-H annulation of benzamides with alkynes to create atropisomers, which are stereoisomers arising from hindered rotation. acs.org

Beyond directing C-H activation, benzamide derivatives can act as ligands in metal complexes. For example, novel palladium(II) mixed-ligand complexes have been synthesized using N-(benzothiazol-2-yl)benzamide. acs.org In these complexes, the benzamide derivative coordinates to the palladium center through the nitrogen atom of the thiazole (B1198619) ring and the oxygen atom of the amide group, demonstrating its utility as a bidentate chelating ligand in homogeneous catalytic systems. acs.org

Table 2: Benzamide Derivatives in Homogeneous Catalysis

| Catalytic Role | Catalyst/Metal | Reaction Type | Mechanism/Function | Reference |

|---|---|---|---|---|

| Directing Group | Rhodium(III) | Oxidative Cycloaddition | Amide directs ortho C-H activation to form a rhodacycle intermediate for reaction with alkynes. | nih.govacs.org |

| Directing Group | Rhodium | C-H Alkylation | Directs C-C bond formation between the benzamide ortho-position and unsaturated lactones. | rsc.org |

| Directing Group | Cobalt/Salox | C-H/N-H Annulation | Enables the synthesis of C-N atropisomers via annulation with hindered alkynes. | acs.org |

| Ligand | Palladium(II) | Complex Formation | N-(benzothiazol-2-yl)benzamide acts as a bidentate ligand, coordinating to palladium. | acs.org |

Derivatives as Linkers in Heterogeneous Catalysis (Metal-Organic Frameworks)

In the realm of heterogeneous catalysis, derivatives of this compound play a crucial role as building blocks for Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. Their high surface area and tunable pore environments make them excellent candidates for catalytic applications. nih.govresearchgate.net

To be used as a linker in MOF synthesis, the methyl ester of this compound is typically hydrolyzed to its corresponding carboxylic acid, 4-benzamidobenzoic acid. This carboxylic acid can then coordinate with metal ions to form the extended framework. Research has shown that MOFs constructed from various benzoic acid derivatives exhibit significant catalytic activity. For instance, a lead-based MOF synthesized with ligands derived from 4-aminobenzoic acid (a precursor to the title compound) was shown to be an effective catalyst for water splitting. nih.gov Other MOFs using functionalized benzoic acid linkers have shown catalytic activity for reactions such as the oxidative imination of alcohols. researchgate.net The ability to precisely design the structure of these materials by choosing specific organic linkers allows for the creation of tailored heterogeneous catalysts for a wide range of chemical transformations. brieflands.comnih.gov

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogues

The foundation of future research lies in the rational design and synthesis of new analogues of Methyl 4-benzamidobenzoate. This approach involves modifying the core structure to enhance its interaction with biological targets and improve its drug-like properties.

One promising area is the development of inhibitors for enzymes implicated in various diseases. For instance, derivatives of 4-benzamidobenzoic acid have been designed as novel soluble epoxide hydrolase (sEH) inhibitors. researchgate.net sEH is a therapeutic target for conditions like hypertension and inflammation. researchgate.net Researchers have synthesized 4-benzamidobenzoic acid hydrazide derivatives, which have shown considerable in-vitro sEH inhibitory activity. researchgate.net